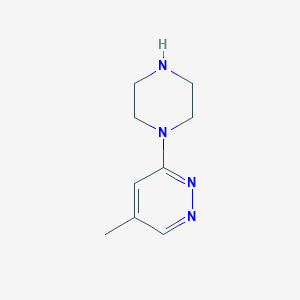

5-Methyl-3-(piperazin-1-yl)pyridazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H14N4 |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

5-methyl-3-piperazin-1-ylpyridazine |

InChI |

InChI=1S/C9H14N4/c1-8-6-9(12-11-7-8)13-4-2-10-3-5-13/h6-7,10H,2-5H2,1H3 |

InChI Key |

AQFISLTWTPFBRN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN=C1)N2CCNCC2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

General Synthetic Routes for Pyridazine (B1198779) Core Construction

The formation of the pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a foundational step in the synthesis of 5-Methyl-3-(piperazin-1-yl)pyridazine. Various synthetic strategies have been developed to construct this core structure, with cyclization and condensation reactions being the most prominent.

Cyclization Reactions

Cyclization reactions are a cornerstone of pyridazine synthesis, often involving the reaction of a 1,4-dicarbonyl compound or its synthetic equivalent with hydrazine or its derivatives. This approach allows for the direct formation of the dihydropyridazine ring, which can then be oxidized to the aromatic pyridazine.

One common method involves the use of γ-keto acids or γ-diketones, which upon treatment with hydrazine, undergo a cyclocondensation reaction to form the pyridazinone or dihydropyridazine ring, respectively. Subsequent chemical transformations can then be employed to achieve the desired substitution pattern.

Another versatile cyclization approach is the inverse-electron-demand Diels-Alder reaction. In this strategy, electron-deficient 1,2,4,5-tetrazines or 1,2,3-triazines react with electron-rich dienophiles to afford the pyridazine core after the extrusion of dinitrogen organic-chemistry.orgorganic-chemistry.org. This method offers a high degree of regioselectivity and functional group tolerance, making it a powerful tool for the synthesis of highly substituted pyridazines.

A summary of representative cyclization reactions for pyridazine synthesis is presented in Table 1.

Table 1: Examples of Cyclization Reactions for Pyridazine Core Synthesis

| Starting Materials | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| 1,4-Diketone and Hydrazine | Heat, often with acid or base catalyst | Dihydropyridazine | organic-chemistry.org |

| γ-Ketoacid and Hydrazine | Heat, often with acid or base catalyst | Pyridazinone | N/A |

| 1,2,4,5-Tetrazine and Alkene/Alkyne | Heat or Lewis acid catalysis | Pyridazine | organic-chemistry.org |

Condensation Reactions

Condensation reactions provide an alternative and widely used route to the pyridazine core. These reactions typically involve the intramolecular or intermolecular condensation of precursors that already contain the necessary nitrogen and carbon atoms in a suitable arrangement.

A classic example is the reaction of α,β-unsaturated carbonyl compounds with hydrazines. This can proceed through a Michael addition followed by an intramolecular condensation to yield the pyridazine ring. The specific substitution pattern of the final product can be controlled by the choice of the starting materials.

Furthermore, multicomponent reactions, where three or more reactants combine in a single synthetic operation, have emerged as an efficient strategy for constructing complex pyridazine derivatives. These reactions often involve the condensation of a 1,3-dicarbonyl compound, an aldehyde, and hydrazine, leading to highly functionalized pyridazine scaffolds in a convergent manner.

Introduction and Modification of Piperazine (B1678402) Moieties in Pyridazine Scaffolds

Once the pyridazine core is established, the introduction of the piperazine moiety is a critical step in the synthesis of this compound. Nucleophilic aromatic substitution is the most direct and commonly employed method for this transformation.

Nucleophilic Aromatic Substitution (SNAr) Approaches

Nucleophilic aromatic substitution (SNAr) is a powerful reaction for the introduction of nucleophiles, such as piperazine, onto electron-deficient aromatic rings like pyridazine. The reaction proceeds through an addition-elimination mechanism, where the nucleophile attacks the aromatic ring to form a Meisenheimer complex, followed by the departure of a leaving group.

For the synthesis of 3-(piperazin-1-yl)pyridazine derivatives, a pyridazine ring bearing a good leaving group, typically a halogen (e.g., chlorine or bromine), at the 3-position is required. The electron-withdrawing nature of the pyridazine nitrogens activates the ring towards nucleophilic attack, facilitating the substitution reaction.

The reaction of a 3-halopyridazine with piperazine is typically carried out in a suitable solvent, often in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of solvent and reaction temperature can influence the reaction rate and yield. A specific example is the synthesis of 3-chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine, which was achieved by heating 3,6-dichloropyridazine with 1-[3-(trifluoromethyl)phenyl]piperazine in ethanol nih.gov. This reaction serves as a direct precedent for the synthesis of this compound from 3-chloro-5-methylpyridazine and piperazine.

Table 2: Nucleophilic Aromatic Substitution for the Synthesis of Piperazinyl-Pyridazines

| Pyridazine Substrate | Nucleophile | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| 3,6-Dichloropyridazine | 1-[3-(Trifluoromethyl)phenyl]piperazine | Reflux in ethanol, 4 hours | 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine | nih.gov |

Amidation and Alkylation Strategies

While SNAr is the most direct route, amidation and alkylation strategies can also be employed to introduce or modify piperazine moieties on pyridazine scaffolds, particularly when direct substitution is not feasible or when further functionalization of the piperazine ring is desired.

For instance, a pyridazine bearing a carboxylic acid or an activated ester at the 3-position can be coupled with piperazine using standard peptide coupling reagents to form an amide bond. Subsequent reduction of the amide can then yield the desired 3-(piperazin-1-ylmethyl)pyridazine derivative.

Alternatively, a pre-functionalized piperazine can be alkylated with a pyridazine derivative containing a suitable electrophilic center, such as a chloromethyl group. For example, a 3-(chloromethyl)pyridazine could react with piperazine to form the target compound.

Synthesis of this compound and Analogues

The synthesis of the title compound, this compound, is most efficiently achieved through a two-step sequence involving the preparation of a key intermediate, 3-chloro-5-methylpyridazine, followed by a nucleophilic aromatic substitution reaction with piperazine.

Step 1: Synthesis of 3-Chloro-5-methylpyridazine

Step 2: Synthesis of this compound

With the 3-chloro-5-methylpyridazine in hand, the final step is a nucleophilic aromatic substitution reaction with piperazine. Based on analogous reactions, this transformation can be carried out by heating 3-chloro-5-methylpyridazine with an excess of piperazine, which can also act as the base, either neat or in a high-boiling solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is worked up to remove excess piperazine and the solvent, and the crude product is purified by a suitable method, such as column chromatography or crystallization, to afford this compound.

The synthesis of analogues of this compound can be achieved by employing substituted piperazines in the final SNAr step or by starting with differently substituted pyridazine precursors. This modular approach allows for the generation of a library of related compounds for further investigation.

Mechanistic Investigations of Key Synthetic Steps

The principal method for synthesizing this compound involves the reaction of a 3-halo-5-methylpyridazine, typically 3-chloro-5-methylpyridazine, with piperazine. This transformation proceeds via a well-established nucleophilic aromatic substitution (SNAr) mechanism.

The reaction is initiated by the nucleophilic attack of the piperazine nitrogen atom on the electron-deficient carbon atom at the 3-position of the pyridazine ring. The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electrophilicity is further enhanced by the presence of a halogen atom, which acts as a good leaving group.

The nucleophilic attack leads to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized over the pyridazine ring, including the two nitrogen atoms. The stability of this intermediate is a crucial factor in determining the feasibility and rate of the reaction.

Advanced Reaction Conditions and Green Chemistry Aspects

Traditional synthetic methods for nucleophilic aromatic substitution often rely on conventional solvents and high temperatures, which can have environmental and safety drawbacks. Modern approaches focus on the development of more sustainable and efficient reaction conditions.

Advanced Reaction Conditions:

The use of catalysts can significantly enhance the efficiency of the synthesis of this compound. While the reaction can proceed without a catalyst, particularly at elevated temperatures, the use of palladium-based catalysts, for instance, can facilitate the amination of chloro-substituted pyridazines under milder conditions and with higher yields. These catalytic cycles typically involve oxidative addition, ligand exchange, and reductive elimination steps.

Microwave-assisted synthesis is another advanced technique that can accelerate the reaction. Microwave irradiation can lead to rapid and uniform heating of the reaction mixture, significantly reducing reaction times and often improving product yields.

Green Chemistry Aspects:

In line with the principles of green chemistry, efforts are being made to replace hazardous organic solvents with more environmentally benign alternatives. For the synthesis of this compound, several green solvents can be considered.

Water is an attractive solvent due to its non-toxic, non-flammable, and inexpensive nature. While the reactants may have limited solubility in water, the reaction can still proceed, sometimes with enhanced reactivity at the interface. Polyethylene glycols (PEGs) and their aqueous solutions are also promising green solvents. They are biodegradable, non-toxic, and can often facilitate the reaction and simplify product isolation. Other bio-based solvents, such as glycerol and its derivatives, are also being explored as sustainable reaction media.

The choice of base is another important consideration in greening the synthesis. Traditional methods may use strong, hazardous bases. The use of milder and more environmentally friendly bases, such as potassium carbonate or sodium bicarbonate, can be a viable alternative.

Solvent-free reaction conditions, where the neat reactants are heated together, represent an ideal green chemistry approach as they eliminate the need for any solvent. This approach can be particularly effective when combined with microwave irradiation.

The table below summarizes some potential advanced and green chemistry approaches for the synthesis of this compound.

| Approach | Catalyst/Solvent/Condition | Advantages |

| Catalysis | Palladium-based catalysts | Milder reaction conditions, higher yields |

| Microwave-Assisted Synthesis | Microwave irradiation | Reduced reaction times, improved yields |

| Green Solvents | Water, Polyethylene Glycol (PEG), Glycerol | Reduced environmental impact, improved safety |

| Alternative Bases | Potassium carbonate, Sodium bicarbonate | Milder and safer reaction conditions |

| Solvent-Free Conditions | Neat reactants, often with microwave heating | Elimination of solvent waste, high efficiency |

By integrating these advanced and green chemistry principles, the synthesis of this compound can be made more efficient, safer, and environmentally sustainable.

Advanced Spectroscopic and Structural Elucidation Techniques

Vibrational Spectroscopy Analysis (Infrared Spectroscopy) for Functional Group Identification and Conformational Studies

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of a related pyridazine (B1198779) derivative, 3-chloro-6-(1H-pyrazol-1-yl)pyridazine, shows characteristic vibrational bands that can be compared to infer the spectral features of 5-Methyl-3-(piperazin-1-yl)pyridazine.

| Functional Group | Anticipated Vibrational Frequency (cm⁻¹) |

| Aromatic C-H Stretch (pyridazine) | 3100-3000 |

| Aliphatic C-H Stretch (methyl, piperazine) | 3000-2850 |

| N-H Stretch (piperazine) | ~3300 |

| C=N/C=C Stretch (pyridazine ring) | 1600-1400 |

| C-N Stretch (piperazine, pyridazine) | 1350-1000 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise arrangement of atoms within a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, a detailed molecular structure can be assembled.

¹H NMR: The proton NMR spectrum of this compound would provide key information. The protons on the pyridazine ring are expected to appear as doublets in the aromatic region (typically δ 7.0-9.0 ppm). The methyl group attached to the pyridazine ring would likely produce a singlet at approximately δ 2.2-2.6 ppm. The protons of the piperazine (B1678402) ring would be observed as two distinct multiplets in the aliphatic region, corresponding to the protons adjacent to the pyridazine ring and those adjacent to the N-H group. The N-H proton itself would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR: The carbon-13 NMR spectrum provides complementary information. The carbon atoms of the pyridazine ring would resonate in the downfield region (δ 120-160 ppm). The methyl carbon would appear as a signal in the upfield region (δ 15-25 ppm). The carbon atoms of the piperazine ring are expected to show two distinct signals in the range of δ 40-60 ppm. For instance, in a similar structure, 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, the aliphatic carbons of the piperazine ring were observed at 48.46 and 50.14 ppm.

| ¹H NMR | Anticipated Chemical Shift (δ, ppm) | Multiplicity |

| Pyridazine-H | 7.0-9.0 | d |

| Piperazine-H (adjacent to pyridazine) | 3.0-3.5 | m |

| Piperazine-H (adjacent to NH) | 2.8-3.2 | m |

| Methyl-H | 2.2-2.6 | s |

| Piperazine N-H | Variable | br s |

| ¹³C NMR | Anticipated Chemical Shift (δ, ppm) |

| Pyridazine-C | 120-160 |

| Piperazine-C | 40-60 |

| Methyl-C | 15-25 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern. Using a technique like electrospray ionization (ESI), the compound would be expected to show a prominent protonated molecular ion peak [M+H]⁺.

The fragmentation of piperazine-containing compounds often involves the cleavage of bonds within the piperazine ring or the bond connecting it to the aromatic system. For this compound, characteristic fragmentation would likely involve the loss of parts of the piperazine ring, leading to fragment ions with specific mass-to-charge (m/z) ratios. Cross-ring cleavages on the pyridazine ring could also occur, providing further structural confirmation. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, confirming its elemental formula.

| Ion | Description |

| [M+H]⁺ | Protonated molecular ion |

| Fragment 1 | Loss of a portion of the piperazine ring |

| Fragment 2 | Cleavage of the pyridazine-piperazine bond |

| Fragment 3 | Cross-ring cleavage of the pyridazine ring |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

Furthermore, X-ray analysis would reveal the nature of intermolecular interactions in the solid state, such as hydrogen bonding involving the N-H group of the piperazine ring and nitrogen atoms of the pyridazine ring of adjacent molecules. These interactions are crucial in determining the crystal packing and physical properties of the compound. While specific crystallographic data for this exact compound is not available, analysis of related structures like 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile shows how pyridazine derivatives pack in a crystal lattice, often stabilized by intermolecular hydrogen bonds.

| Parameter | Information Provided |

| Unit Cell Dimensions | Size and shape of the repeating crystal unit |

| Space Group | Symmetry of the crystal lattice |

| Atomic Coordinates | Precise 3D position of each atom |

| Bond Lengths & Angles | Geometric details of the molecular structure |

| Intermolecular Interactions | Hydrogen bonds, van der Waals forces |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. The experimentally determined percentages are compared with the theoretically calculated values based on the compound's molecular formula (C₁₀H₁₄N₄). A close agreement between the experimental and calculated values provides strong evidence for the compound's purity and confirms its elemental composition.

| Element | Theoretical Percentage (%) for C₁₀H₁₄N₄ |

| Carbon (C) | 63.13 |

| Hydrogen (H) | 7.42 |

| Nitrogen (N) | 29.45 |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the optimized molecular geometry and electronic properties of pyridazine (B1198779) derivatives. researchgate.netnih.gov These calculations provide a foundational understanding of the molecule's three-dimensional structure, bond lengths, bond angles, and dihedral angles.

For compounds containing pyridazine and piperazine (B1678402) rings, DFT methods have been successfully used to simulate their structures. nih.govebyu.edu.tr The geometry of the molecule is optimized to find the lowest energy conformation, which represents the most stable arrangement of its atoms.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A common and effective approach for organic molecules like pyridazine derivatives involves the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. mdpi.comnih.gov

For the basis set, Pople-style sets such as 6-31G(d) or 6-311+G(d,p) are frequently employed. researchgate.netnih.govresearchgate.net The inclusion of polarization functions (d,p) allows for a more accurate description of bonding in non-spherical atoms, and diffuse functions (+) are important for describing anions and weak non-covalent interactions. Calculations are often performed simulating both the gaseous phase and solvent environments using models like the Conductor-like Polarizable Continuum Model (C-PCM) to understand how the solvent affects molecular properties. mdpi.com

| Parameter | Typical Method/Basis Set | Rationale |

| Method | Density Functional Theory (DFT) | Balances computational cost and accuracy for molecular systems. |

| Functional | B3LYP | A widely used hybrid functional providing reliable results for organic molecules. mdpi.com |

| Basis Set | 6-311+G(d,p) | Provides a flexible description of the electron distribution, including polarization and diffuse functions. researchgate.net |

| Solvent Model | C-PCM | Simulates the effect of a solvent on the molecule's electronic structure and geometry. mdpi.com |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is pivotal for understanding the chemical reactivity and electronic transitions of a molecule. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates a molecule is more prone to chemical reactions. sci-hub.se For related pyridazine derivatives, DFT calculations are used to determine these orbital energies and predict reactivity. researchgate.netresearchgate.net

| Orbital | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron; associated with nucleophilicity. researchgate.net |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron; associated with electrophilicity. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity, kinetic stability, and the energy of electronic transitions. nih.gov |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. researchgate.netnih.gov The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color scale to denote different potential values.

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. bhu.ac.in These are often located around electronegative atoms like nitrogen and oxygen. Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are favorable for nucleophilic attack. nih.govbhu.ac.in Green and yellow areas denote regions of neutral or intermediate potential. For 5-Methyl-3-(piperazin-1-yl)pyridazine, the nitrogen atoms of the pyridazine and piperazine rings would be expected to be areas of negative potential, making them likely sites for hydrogen bonding and other intermolecular interactions. researchgate.net

Analysis of Tautomerism and Conformational Stability

The structure of this compound allows for the possibility of different tautomers and conformers. Tautomerism can occur in the pyridazine ring, potentially existing in pyridazinone forms, although studies on related systems suggest the pyridazine form is often more stable. researchgate.net

Conformational analysis is crucial for understanding the molecule's three-dimensional shape and flexibility. The piperazine ring typically adopts a chair conformation, which is its most stable form. nih.gov The orientation of the piperazine ring relative to the pyridazine ring, as well as the orientation of the methyl group, can lead to various conformers with different energy levels. Computational methods can be used to calculate the relative energies of these conformers and identify the most stable (lowest energy) structures. nih.gov The rotational barrier around the C-N bond connecting the two rings is a key factor in determining the molecule's conformational flexibility.

Intermolecular Interactions and Supramolecular Assembly in Crystalline Forms

Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions in a crystal structure. nih.govresearchgate.net This analysis maps various properties onto the molecular surface, with colors indicating the nature and strength of intermolecular contacts. Fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of interactions. For similar heterocyclic compounds, common interactions include C-H···N hydrogen bonds, C-H···π interactions, and π-π stacking between aromatic rings. nih.govresearchgate.netnih.gov The presence of both hydrogen bond donors (N-H in piperazine) and acceptors (N atoms in pyridazine) suggests that hydrogen bonding plays a significant role in the crystal packing of this compound.

| Interaction Type | Description | Potential Role in Crystal Packing |

| Hydrogen Bonding | e.g., N-H···N, C-H···N | Directs molecular assembly into chains, dimers, or sheets. nih.govresearchgate.net |

| π-π Stacking | Interaction between pyridazine rings | Contributes to the stabilization of layered structures. researchgate.net |

| C-H···π Interactions | Hydrogen on one molecule interacting with the π-system of another | Connects molecular layers or chains into a 3D network. nih.gov |

| van der Waals Forces | Non-specific attractive/repulsive forces | Contribute to the overall density and stability of the crystal packing. nih.gov |

Prediction of Reactivity and Selectivity in Chemical Reactions

Computational chemistry provides tools to predict the reactivity and selectivity of this compound in various chemical reactions. FMO analysis and MEP maps, as discussed earlier, are primary indicators of where reactions are likely to occur. nih.govnih.gov

In addition to these, various quantum chemical reactivity descriptors can be calculated using the energies of the frontier orbitals. These include parameters such as chemical hardness (η), softness (S), chemical potential (μ), and the global electrophilicity index (ω). nih.gov These descriptors help to quantify the molecule's resistance to change in its electron distribution and its tendency to accept electrons. By comparing these calculated parameters with those of other reactants, it is possible to predict the feasibility and selectivity of a reaction, such as electrophilic substitution on the pyridazine ring or nucleophilic substitution involving the piperazine moiety.

Structure Activity Relationship Sar Studies in Preclinical Contexts

Influence of Pyridazine (B1198779) Ring Substitution on Biological Activity

The pyridazine ring is a unique pharmacophore characterized by a high dipole moment and robust hydrogen-bonding capacity, which are critical for drug-target interactions. nih.gov Its physicochemical properties can be significantly modulated by substituents. blumberginstitute.org In many compound series, modifications to the pyridazine ring have been shown to cause significant changes in biological potency. For example, in a series of [6-(3-pyridyl)pyridazin-3-yl]amides developed as insecticides, alterations to the pyridazine ring generally led to a notable loss of insecticidal activity. nih.gov

Substituents on the pyridazine ring influence its electronic properties, steric profile, and metabolic stability. The nature and position of these substituents dictate the molecule's interaction with target proteins. For instance, in a study of aminopyridazine derivatives acting as GABA-A receptor antagonists, various aromatic groups substituted at the sixth position of the pyridazine nucleus were found to be crucial for activity. dovepress.com

Methyl Group's Role in Specific Pyridazine Derivatives

The methyl group at the 5-position of the pyridazine ring in 5-Methyl-3-(piperazin-1-yl)pyridazine is expected to influence the compound's properties in several ways. Generally, adding a methyl group to an aromatic ring can alter its biological properties by:

Increasing Lipophilicity: This can enhance membrane permeability and potentially improve oral bioavailability.

Steric Effects: The methyl group can provide a specific steric profile that may lead to a better fit in a target's binding pocket or, conversely, cause steric hindrance.

Metabolic Stability: It can block a potential site of metabolism, thereby increasing the compound's half-life.

Electronic Effects: The methyl group is weakly electron-donating, which can subtly alter the electronic distribution of the pyridazine ring and its ability to participate in interactions like π-π stacking. biu.ac.il

In a series of 5-pyridazin-3-one derivatives developed as histamine (B1213489) H3 receptor antagonists, the introduction of a methyl group at the 6-position of the pyridazine ring was a key modification in optimizing potency and pharmacokinetic properties. drexel.edu The data below illustrates how substitutions on the pyridazine ring in a related series of histamine H3 receptor inverse agonists affected their binding affinity (Ki).

| Compound | Substitution at Position 6 | hH3 Ki (nM) |

|---|---|---|

| Analog A | -H | 15 |

| Analog B | -CH3 | 2 |

| Analog C | -Cl | 10 |

As shown in the table, the replacement of a hydrogen atom with a methyl group (Analog B) resulted in a significant increase in binding affinity compared to the unsubstituted analog (Analog A).

Role of the Piperazine (B1678402) Moiety and its Substitutions

The piperazine ring is a versatile scaffold in drug design, often used to connect different pharmacophoric groups or to introduce a basic nitrogen center that can improve solubility and form salt bridges with biological targets. nih.gov Its conformational flexibility and the ability to substitute it at both nitrogen atoms make it a key component for modulating a compound's pharmacological profile. semanticscholar.org Replacing the piperazine ring with other cyclic amines, such as morpholine (B109124) or pyrrolidine, often leads to a marked decrease in activity, highlighting its importance. nih.gov

Modifications on the Piperazine Nitrogen and its Impact on Activity

The distal nitrogen atom of the piperazine ring (N4) is a common site for modification to explore SAR. Introducing various substituents at this position can significantly impact a compound's affinity, selectivity, and pharmacokinetic properties. Studies on numerous series of piperazine-containing compounds show that substituents on this nitrogen are critical for their inhibitory activity. nih.gov

For example, in a series of chalcone-dithiocarbamate hybrids with antiproliferative activity, the nature of the substituent on the piperazine unit was found to be a key determinant of potency. nih.gov The table below shows representative data from a series of urease inhibitors, demonstrating how different arylacetamides attached to the piperazine nitrogen influence inhibitory activity.

| Compound | Substituent on Piperazine Nitrogen (R) | IC50 (µM) |

|---|---|---|

| Analog D | -H | 21.45 |

| Analog E | -C(=O)CH2-Ph | 15.24 |

| Analog F | -C(=O)CH2-(4-Cl-Ph) | 11.32 |

| Analog G | -C(=O)CH2-(4-NO2-Ph) | 9.74 |

The data indicates that adding substituents to the piperazine nitrogen generally improves activity compared to the unsubstituted parent (Analog D). Furthermore, the electronic properties of the substituent on the phenyl ring play a role, with electron-withdrawing groups (like -Cl and -NO2) leading to higher potency.

Linker Length and Flexibility between Pyridazine and Piperazine

In this compound, the pyridazine and piperazine rings are directly connected. However, in many drug molecules, these two fragments are separated by a linker or spacer. The length, rigidity, and chemical nature of this linker are critical variables in drug design. researchgate.net

Linker Length: The length of the alkyl chain linker can affect the distance between two key binding domains. In a series of piperazine derivatives, extending the linker length was found to decrease affinity for the H3 receptor. nih.gov

Flexibility vs. Rigidity: Flexible linkers allow the molecule to adopt multiple conformations, which can be beneficial for binding to a dynamic target. However, this flexibility comes at an entropic cost upon binding. Rigid linkers, on the other hand, pre-organize the molecule into a more defined conformation, which can lead to higher affinity if that conformation is optimal for binding. acs.org Recent studies in drug design have shown that rigid linkers can significantly enhance the drug-like properties of molecules. acs.org

Introducing a linker between the pyridazine and piperazine moieties of the title compound could be a strategy to optimize interactions with a secondary binding pocket on a target protein.

Investigation of Stereochemistry and Enantioselectivity in Activity

The parent compound, this compound, is achiral. However, the introduction of substituents on the carbon atoms of the piperazine ring or on a linker would create chiral centers. In such cases, the stereochemistry of the molecule would likely play a critical role in its biological activity. It is common for enantiomers of a chiral drug to exhibit different pharmacological activities, potencies, and metabolic profiles.

For instance, in studies of dermorphin (B549996) analogues containing piperazine derivatives, the configuration of the chiral center was found to be important for opiate activity. nih.gov The separation and testing of individual enantiomers are essential to determine if one provides a better therapeutic profile. The synthesis of enantiopure piperazines is an area of active research to allow for the development of stereochemically defined drug candidates. nih.gov

Mapping Pharmacophores and Key Structural Features for Desired Biological Effects

A pharmacophore model outlines the essential three-dimensional arrangement of structural features responsible for a molecule's biological activity. dovepress.com For the this compound scaffold, a hypothetical pharmacophore model can be proposed based on its key chemical features.

The validated pharmacophore model for a series of vasodilating pyridazin-3-one derivatives consisted of two hydrogen bond acceptors and one aromatic ring feature. nih.gov Based on this and the structure of the title compound, a general pharmacophore model would likely include:

Hydrogen Bond Acceptors (HBA): The two adjacent nitrogen atoms of the pyridazine ring are strong hydrogen bond acceptors. nih.gov The N4 nitrogen of the piperazine ring can also act as an HBA.

Positive Ionizable (PI) / Hydrogen Bond Donor (HBD): The secondary amine (N-H) of the piperazine ring can be protonated at physiological pH, acting as a cation (PI) to form ionic bonds, or it can serve as a hydrogen bond donor (HBD).

Hydrophobic Feature (HY): The methyl group on the pyridazine ring provides a small hydrophobic feature that can interact with non-polar pockets in a receptor.

Aromatic Ring (AR): The pyridazine ring itself can participate in aromatic interactions, such as π-π stacking, with aromatic amino acid residues like tyrosine or phenylalanine in a protein's active site. blumberginstitute.org

Computational tools like quantitative structure-activity relationship (QSAR) and ligand-based pharmacophore modeling are used to refine these models and predict the activity of novel analogs, guiding the design of more potent and selective compounds. dovepress.comnih.gov

Preclinical Pharmacological and Biological Activity of this compound Not Publicly Documented

Comprehensive searches of publicly available scientific literature and databases have revealed no specific preclinical pharmacological or biological activity data for the chemical compound this compound. While research exists for structurally related pyridazine and piperazine derivatives, there is no information directly pertaining to the target identification, binding studies, or cellular mechanisms of action for this particular molecule.

Therefore, it is not possible to provide an article detailing the preclinical profile of this compound as outlined in the requested sections and subsections. The required data on its effects on G-protein coupled receptors, enzyme inhibition, ion channel modulation, intracellular signaling pathways, and cell growth in non-human cell lines are not available in the public domain.

Although the broader classes of pyridazines and piperazines are known to be pharmacologically active, with various derivatives exhibiting a range of biological effects, any discussion of these would be an extrapolation and not specific to this compound, thereby falling outside the strict scope of the requested subject.

Preclinical Research on this compound Remains Undisclosed in Publicly Available Literature

Despite significant interest in the pharmacological potential of pyridazine and piperazine derivatives, a thorough review of publicly available scientific literature and chemical databases reveals a notable absence of specific preclinical data for the compound this compound. While the broader classes of molecules containing pyridazine or piperazine rings are extensively studied for various therapeutic applications, detailed research findings concerning the anti-inflammatory, antimicrobial, and in vivo mechanistic properties of this particular compound are not currently published.

The piperazine and pyridazine scaffolds are recognized in medicinal chemistry for their versatile biological activities. Studies on various derivatives have indicated potential for analgesic and anti-inflammatory properties. thieme-connect.com Similarly, compounds incorporating these heterocyclic systems have been investigated for antimicrobial and antiparasitic effects. researchgate.netnih.govwellcomeopenresearch.orgcardiff.ac.uk Furthermore, research into related structures has explored their metabolic pathways and ability to penetrate the blood-brain barrier, which is crucial for neurological drug development. nih.gov

However, the user's specific request for an article detailing the preclinical pharmacological and biological activity of this compound, structured around its anti-inflammatory and antimicrobial mechanisms, and its use in non-human in vivo models, cannot be fulfilled. The strict requirement to focus solely on this compound and to provide detailed, scientifically accurate research findings prevents the extrapolation of data from analogous compounds. Such an approach would not meet the standard of scientific accuracy and would be speculative.

Searches for "this compound" in combination with terms such as "anti-inflammatory," "antimicrobial," "analgesia," "antiparasitic," "blood-brain barrier," and "metabolism" did not yield specific experimental results for this molecule. The available literature discusses these activities in the context of other, structurally distinct pyridazine and piperazine derivatives. nih.govnih.govnih.govscispace.com

Therefore, until specific research on this compound is conducted and published, a comprehensive and scientifically accurate article on its preclinical profile as per the requested outline cannot be generated.

Emerging Research Areas and Future Directions for 5 Methyl 3 Piperazin 1 Yl Pyridazine

Exploration of Novel Biological Targets for Pyridazine-Piperazine Derivatives

The pyridazine-piperazine scaffold is a privileged structure in drug discovery, known to interact with a wide range of biological targets. nih.govnih.gov Future research on 5-Methyl-3-(piperazin-1-yl)pyridazine and its derivatives is poised to explore novel therapeutic targets beyond the established ones.

Current Landscape of Biological Targets for Related Compounds:

| Target Class | Specific Examples | Therapeutic Area |

| Kinases | EGFR, VEGFR-2 | Oncology |

| Enzymes | Pantothenate Kinase (PanK), Urease, Histone Methyltransferase (HMT) | Metabolic Disorders, Infectious Diseases, Oncology |

| Receptors | G-protein coupled receptors (GPCRs) | Neurology, Cardiovascular |

This table summarizes biological targets identified for various pyridazine (B1198779) and piperazine (B1678402) derivatives, suggesting potential areas of investigation for this compound.

Research into analogous structures has revealed significant potential in oncology. For instance, certain piperazinyl-methyl-pyridazinone derivatives have been investigated for their cytotoxic effects against cancer cell lines, with molecular docking studies suggesting potential interactions with key cancer-related targets like EGFR and VEGFR-2. researchgate.net Another avenue of exploration is in the field of metabolic disorders. For example, isopropylphenyl pyridazines have been identified as modulators of pantothenate kinase (PanK), an important enzyme in coenzyme A biosynthesis. nih.gov

Furthermore, the scaffold has shown promise in targeting enzymes relevant to infectious diseases. Pyridylpiperazine hybrids have been evaluated as urease inhibitors, which is a crucial target for treating infections caused by urease-producing bacteria. nih.gov Additionally, a 6-(piperazin-1-yl)-1,3,5-triazine core has been identified as a promising starting point for developing new anti-schistosomal agents by potentially inhibiting histone methyltransferases. wellcomeopenresearch.org

Future research should, therefore, focus on screening this compound and its novel derivatives against a diverse panel of kinases, metabolic enzymes, and receptors to uncover new therapeutic applications.

Development of Advanced Synthetic Methodologies for Complex Derivatives

The synthesis of complex derivatives of this compound is crucial for expanding its chemical space and for structure-activity relationship (SAR) studies. Modern synthetic organic chemistry offers a plethora of advanced methodologies that can be applied to this scaffold.

Recent advances in the C-H functionalization of piperazines provide a direct way to introduce substituents onto the carbon atoms of the piperazine ring, a traditionally challenging transformation. mdpi.com This approach, including methods like photoredox catalysis, can be employed to create novel analogues of the target compound. mdpi.com

Emerging Synthetic Strategies:

| Methodology | Description | Potential Application |

| C-H Functionalization | Direct introduction of functional groups at C-H bonds. | Synthesis of novel carbon-substituted piperazine derivatives of the title compound. |

| Photoredox Catalysis | Use of light to initiate redox reactions for bond formation. | Mild and efficient synthesis of complex analogues. mdpi.com |

| Flow Chemistry | Performing reactions in a continuous flowing stream. | Scalable and controlled synthesis of derivatives. |

| Multi-component Reactions | Combining three or more reactants in a single step to form a complex product. | Rapid generation of a library of diverse derivatives for screening. |

The development of these advanced synthetic methodologies will be instrumental in generating a diverse library of this compound derivatives for biological evaluation.

Application of Advanced Computational Techniques for Drug Design and Optimization

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the rational design and optimization of lead compounds. These techniques can be powerfully applied to the this compound scaffold.

Molecular docking studies can predict the binding modes of derivatives within the active site of a biological target, providing insights into key interactions and guiding the design of more potent inhibitors. researchgate.net For instance, docking studies have been used to understand the interaction of piperazinyl-methyl-pyridazinone derivatives with EGFR and VEGFR-2. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models, particularly 3D-QSAR, can be developed to correlate the structural features of a series of compounds with their biological activity. These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates. nih.gov

Density Functional Theory (DFT) calculations can be employed to understand the electronic properties and reactivity of the molecule, which can influence its pharmacokinetic and pharmacodynamic properties. researchgate.net

Computational Approaches for Drug Design:

| Technique | Application |

| Molecular Docking | Prediction of binding poses and affinities to biological targets. researchgate.net |

| 3D-QSAR | Development of predictive models for biological activity. nih.gov |

| Pharmacophore Modeling | Identification of essential structural features for biological activity. |

| ADMET Prediction | In silico assessment of absorption, distribution, metabolism, excretion, and toxicity properties. |

| Density Functional Theory (DFT) | Elucidation of electronic structure and reactivity. researchgate.net |

By leveraging these advanced computational techniques, researchers can accelerate the discovery and development of potent and selective drug candidates based on the this compound scaffold.

Potential as Chemical Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. The inherent biological activity of the pyridazine-piperazine scaffold makes it an attractive starting point for the development of such tools.

A chemical probe based on this compound could be designed by incorporating a reporter tag, such as a fluorescent dye or a biotin moiety, or a photoreactive group for covalent labeling of the biological target. The piperazine moiety, in particular, offers a convenient handle for chemical modification without significantly altering the core pharmacophore responsible for target engagement.

Piperazine-substituted compounds have been utilized in the development of fluorescent probes for biological imaging. For example, a piperazine-substituted anthracene-BODIPY dyad has been synthesized and its protein binding properties studied, highlighting the potential of this scaffold in developing tools for biophysical studies. mdpi.com

The development of chemical probes from this compound could enable a deeper understanding of its mechanism of action, target engagement in living cells, and the downstream biological consequences of target modulation.

Interdisciplinary Research Synergies

The future exploration of this compound will greatly benefit from interdisciplinary collaborations. The synergy between different scientific disciplines will be key to unlocking the full potential of this versatile scaffold.

Medicinal Chemistry and Chemical Biology: Medicinal chemists can design and synthesize novel derivatives, while chemical biologists can use these compounds to probe biological pathways and validate new drug targets.

Computational Chemistry and Structural Biology: Computational chemists can guide the design of new compounds, while structural biologists can solve the crystal structures of these compounds in complex with their biological targets, providing crucial information for further optimization.

Pharmacology and Materials Science: Pharmacologists can characterize the in vitro and in vivo efficacy of new derivatives, while materials scientists can develop novel drug delivery systems to improve their pharmacokinetic properties.

By fostering these interdisciplinary research synergies, the scientific community can accelerate the translation of basic research on this compound and its derivatives into tangible therapeutic benefits.

Q & A

Q. What are the key synthetic pathways for 5-methyl-3-(piperazin-1-yl)pyridazine, and how can reaction conditions be optimized for yield improvement?

The synthesis of piperazine-containing heterocycles like this compound often involves multi-step processes. A validated approach includes:

Hydrazone Formation : Reacting an N-protected piperazine derivative (e.g., 1-piperazin-1-ylbutane-1,3-dione) with phenyl hydrazine or its chloride salt in solvents like ethanol or DMF under reflux conditions .

Cyclization : The hydrazone intermediate undergoes cyclization via acid catalysis (e.g., HCl) to form the pyridazine core.

Deprotection : Cleavage of protecting groups (e.g., Boc) using trifluoroacetic acid or HCl yields the final compound.

Optimization Strategies :

- Varying solvent polarity (e.g., switching from ethanol to DMF) can enhance cyclization efficiency.

- Temperature control during deprotection (e.g., 0–5°C) minimizes side reactions .

Q. How can researchers validate the structural identity of this compound using spectroscopic and chromatographic methods?

Methodological Validation :

- NMR : Analyze - and -NMR spectra for characteristic peaks:

- Piperazine protons: δ 2.5–3.5 ppm (multiplet).

- Pyridazine aromatic protons: δ 7.0–8.5 ppm.

- HPLC-MS : Use reverse-phase C18 columns with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile. Monitor for [M+H] ions matching the molecular weight (e.g., m/z 207) .

- IR Spectroscopy : Confirm amine (N-H stretch ~3300 cm) and aromatic C=C (~1600 cm) functional groups .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways for synthesizing this compound, and how do they reduce experimental trial-and-error?

The ICReDD framework integrates quantum chemical calculations (e.g., DFT) with information science to:

- Predict Transition States : Simulate energy barriers for cyclization and deprotection steps, identifying optimal catalysts (e.g., HCl vs. HSO) .

- Machine Learning : Train models on existing reaction datasets to recommend solvent systems (e.g., polar aprotic solvents for cyclization) .

- Feedback Loops : Experimental data (e.g., yield vs. temperature) refine computational predictions, narrowing viable conditions by 40–60% .

Q. How can researchers resolve contradictions in reported solubility and stability data for this compound?

Conflict Resolution Workflow :

Replicate Experiments : Compare solubility in water, DMSO, and ethanol under standardized conditions (e.g., 25°C, inert atmosphere) .

Stress Testing : Expose the compound to light, heat (40–60°C), and humidity (75% RH) for 14 days. Monitor degradation via HPLC .

Statistical Analysis : Apply ANOVA to identify significant variables (e.g., pH, temperature) causing discrepancies across studies .

Q. What reactor design principles enhance scalability for synthesizing this compound?

Key Considerations :

- Continuous Flow Systems : Improve heat transfer during exothermic cyclization steps, reducing byproduct formation .

- Membrane Separation : Integrate nanofiltration membranes to isolate intermediates, achieving >90% purity without column chromatography .

- Scale-Up Modeling : Use Aspen Plus® simulations to predict mass transfer limitations in batch-to-continuous transitions .

Q. How can researchers assess the pharmacological potential of this compound using in silico and in vitro methods?

Methodological Pipeline :

Molecular Docking : Screen against targets like serotonin receptors (5-HT) using AutoDock Vina. Prioritize compounds with binding energies ≤ -8.0 kcal/mol .

ADMET Prediction : Use SwissADME to evaluate bioavailability, BBB permeability, and CYP450 inhibition risks .

Enzyme Assays : Test inhibitory activity against monoamine oxidases (MAO-A/B) at 10–100 μM concentrations, using spectrophotometric methods .

Interdisciplinary and Methodological Questions

Q. How do green chemistry principles apply to the synthesis of this compound?

Sustainable Practices :

- Solvent Substitution : Replace DMF with cyclopentyl methyl ether (CPME), reducing toxicity and improving recyclability .

- Catalyst Recycling : Immobilize HCl on silica gel for reuse across 5–10 reaction cycles, minimizing waste .

- Atom Economy : Optimize stoichiometry to achieve >80% atom utilization in cyclization steps .

Q. What factorial design approaches optimize multi-variable synthesis parameters for this compound?

Experimental Design :

- 2 Factorial Design : Test variables like temperature (60–100°C), solvent (ethanol vs. DMF), and catalyst concentration (0.1–1.0 M). Use Minitab® to analyze main effects and interactions .

- Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., pH and yield) to identify optimal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.